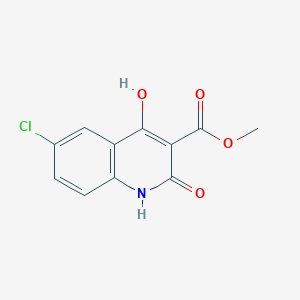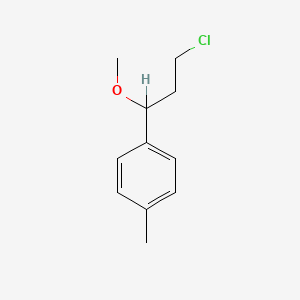
3-Methoxy-3-(4-Tolyl)-Propyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is an organic compound with the molecular formula C₁₁H₁₅ClO and a molecular weight of 198.689 g/mol . It is a derivative of toluene, where a chlorine atom and a methoxypropyl group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-chloro-1-methoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination This process may utilize diazotization of toluidines followed by treatment with cuprous chloride for specific isomers . The separation of isomers is typically achieved through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(4-Tolyl)-Propyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing agents: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-1-methoxypropyl)benzaldehyde or 4-(3-chloro-1-methoxypropyl)benzoic acid.
Reduction: Formation of 4-(3-methoxypropyl)toluene.
Substitution: Formation of 4-(3-hydroxy-1-methoxypropyl)toluene or 4-(3-amino-1-methoxypropyl)toluene.
Scientific Research Applications
3-Methoxy-3-(4-Tolyl)-Propyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(4-Tolyl)-Propyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorotoluene: A simpler derivative of toluene with a chlorine atom substituted on the benzene ring.
Methoxypropylbenzene: A derivative of benzene with a methoxypropyl group substituted on the ring.
Benzyl chloride: An isomer with a chlorine atom substituted on the methyl group of toluene.
Uniqueness
3-Methoxy-3-(4-Tolyl)-Propyl Chloride is unique due to the presence of both a chlorine atom and a methoxypropyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
6658-59-9 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chloro-1-methoxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-3-5-10(6-4-9)11(13-2)7-8-12/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
BRGBFUVDFKKJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[b]thiophen-3-amine](/img/structure/B8806502.png)
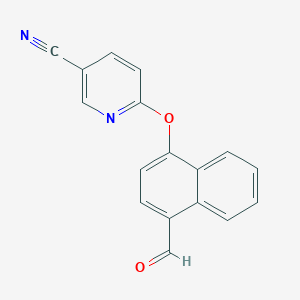

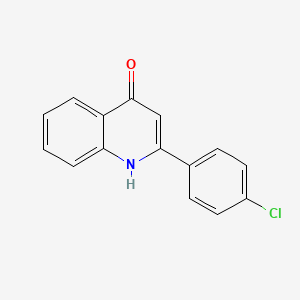
![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)
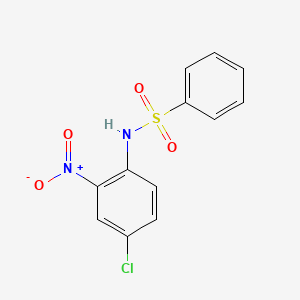
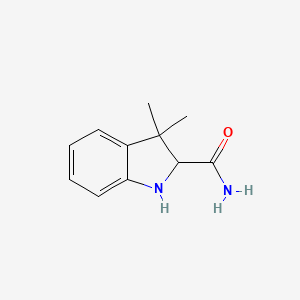
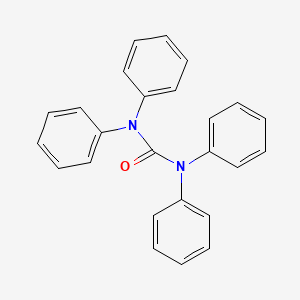
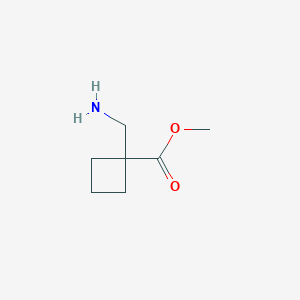
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B8806563.png)
![3-[2-(Methylsulfanyl)ethyl]piperazin-2-one](/img/structure/B8806573.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)
